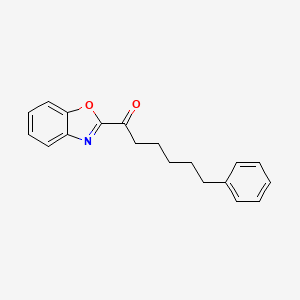
1-Benzooxazol-2-yl-6-phenyl-hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzooxazol-2-yl-6-phenyl-hexan-1-one is a chemical compound that features a benzoxazole ring attached to a hexanone chain with a phenyl group
Preparation Methods
The synthesis of 1-Benzooxazol-2-yl-6-phenyl-hexan-1-one typically involves the reaction of o-phenylenediamine with 2-benzoylcyclohexanone. This reaction can be carried out under acidic conditions, often using a solvent like chloroform. The process involves cyclocondensation, leading to the formation of the benzoxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzooxazol-2-yl-6-phenyl-hexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
1-Benzooxazol-2-yl-6-phenyl-hexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-Benzooxazol-2-yl-6-phenyl-hexan-1-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of serine hydrolases, preventing the enzyme from catalyzing its substrate. This inhibition can affect various biological pathways, depending on the enzyme’s role .
Comparison with Similar Compounds
1-Benzooxazol-2-yl-6-phenyl-hexan-1-one can be compared with other benzoxazole derivatives:
1-Benzoxazol-2-yl-6-phenyl-hexan-1-one: Similar in structure but may have different substituents on the benzoxazole ring.
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one: This compound has a benzimidazole ring instead of a benzoxazole ring, leading to different chemical properties and applications.
Benzoxazole derivatives: These compounds generally exhibit antimicrobial activity, but their efficacy can vary based on the specific substituents and structural modifications.
This compound stands out due to its specific structural features and the potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C19H19NO2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-6-phenylhexan-1-one |
InChI |
InChI=1S/C19H19NO2/c21-17(19-20-16-12-7-8-14-18(16)22-19)13-6-2-5-11-15-9-3-1-4-10-15/h1,3-4,7-10,12,14H,2,5-6,11,13H2 |
InChI Key |
PCLBCMUYLOBYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















